
o-Xylene
Overview
Description
o-Xylene (1,2-dimethylbenzene) is a volatile organic compound (VOC) belonging to the BTEX group (benzene, toluene, ethylbenzene, xylene isomers). It is widely used as a solvent in paints, inks, and chemical synthesis due to its high solvency power and stability . Structurally, this compound consists of a benzene ring with two methyl groups in adjacent (ortho) positions, distinguishing it from its isomers m-xylene (meta) and p-xylene (para). Its molecular formula is C₈H₁₀, with a molecular weight of 106.16 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Xylene is primarily obtained from the catalytic reforming of petroleum naphtha, which produces a mixture of xylene isomers. The separation of this compound from this mixture is achieved through fractional distillation and crystallization .
Industrial Production Methods: In the industrial setting, this compound is produced by the isomerization of m-xylene. This process involves the rearrangement of the methyl groups on the benzene ring under the influence of a catalyst, typically a zeolite or a metal oxide . The isomerization process is carried out at high temperatures and pressures to achieve the desired conversion rates.
Chemical Reactions Analysis
Pressure Dependence
The pressure dependence of the o-xylene + OH reaction is more pronounced compared to similar reactions involving toluene. This is attributed to the additional methyl group in this compound, which affects the reaction kinetics. At temperatures between 500 K and 1000 K, pressure can influence the total rate constants by a factor of up to 2.5 .
Products
The reaction of this compound with OH radicals in the gas phase produces various products, including o-tolualdehyde, o-methylbenzyl nitrate, nitro-o-xylenes, and dimethylphenols . In photooxidation reactions, products such as glyoxal, methylglyoxal, and biacetyl are formed .
Reaction with Bromine (Br) Atoms
The reaction of this compound with bromine (Br) atoms has been studied experimentally and theoretically. The rate coefficient for this reaction at 300 K is approximately cm molecule s . The reaction proceeds via a complex-forming mechanism, which is endothermic. The rate-determining step involves the intramolecular rearrangement of the pre-reactive complex to form the post-reactive complex .
Temperature Dependence
The temperature dependence of the rate coefficient for the reaction of this compound with Br atoms can be expressed as:
where is the rate coefficient in cm molecule s and is the temperature in Kelvin .
Pyrolysis and Oxidation Reactions
Pyrolysis of this compound involves the dissociation of C-H bonds in the methyl groups, followed by various decomposition pathways. The o-xylyl radical is a key intermediate, which can undergo self-combination or addition reactions with other radicals . The main products from this compound pyrolysis include styrene, benzene, and polycyclic aromatic hydrocarbons (PAHs) like indene and naphthalene .
Key Pathways
-
C-H Bond Dissociation : This is a major initial step in the pyrolysis of this compound, contributing significantly to its consumption.
-
H-Abstraction Reactions : These reactions are crucial for the consumption of this compound, especially at higher pressures.
-
Formation of PAHs : PAHs are formed through complex reaction sequences involving o-xylyl and other radicals.
Reaction with Chlorine (Cl) Atoms
The reaction of this compound with chlorine (Cl) atoms is rapid and occurs near the collision limit. The rate coefficient at 298 K is approximately cm molecule s, similar to other xylene isomers . This reaction is barrierless and primarily involves the addition of Cl to the aromatic ring.
Data Table: Rate Coefficients for Reactions of this compound
Reaction | Rate Coefficient (cm molecule s) | Temperature (K) | Reference |
---|---|---|---|
This compound + OH | 298 | ||
This compound + Br | 300 | ||
This compound + Cl | 298 |
This table highlights the rate coefficients for key reactions involving this compound with different radicals at specific temperatures.
Scientific Research Applications
Chemical Feedstock
Phthalic Anhydride Production
- Primary Use : The most significant application of o-xylene is as a feedstock for the production of phthalic anhydride, which is utilized in the manufacture of plasticizers, resins, and dyes.
- Market Share : Approximately 60% of the this compound produced in the United States is used for this purpose .
Synthesis of Other Chemicals
- This compound serves as an intermediate in the synthesis of various chemicals, including:
Industrial Solvent
This compound is widely employed as an industrial solvent due to its ability to dissolve a variety of substances:
- Applications :
Environmental Applications
Bioremediation
- Recent studies have demonstrated the effectiveness of bioreactors in treating waste gases containing this compound. For instance:
- The microbial populations involved in degradation include species such as Pseudomonas and Sphingomonas, indicating potential for environmental cleanup applications .
Case Study 1: Phthalic Anhydride Production
- Objective : To assess the efficiency of this compound as a feedstock.
- Findings : The conversion process demonstrated high yields of phthalic anhydride with minimal by-products, confirming this compound’s suitability for large-scale production .
Case Study 2: Bioreactor Efficiency
- Objective : To compare SPB and BF systems for this compound removal from industrial emissions.
- Results :
Bioreactor Type Average Removal Efficiency (%) Maximum Elimination Capacity (g m⁻³ h⁻¹) SPB 91.8 28.36 BF 93.5 30.67 - Both systems showed promise for reducing volatile organic compounds (VOCs) from industrial processes .
Mechanism of Action
The mechanism of action of o-xylene primarily involves its role as a solvent and intermediate in chemical reactions. In oxidation reactions, this compound is converted to phthalic anhydride through a series of catalytic steps involving the activation of the methyl groups and their subsequent oxidation . The molecular targets and pathways involved in these reactions are largely dependent on the specific catalysts and reaction conditions used.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Physical Properties of Xylene Isomers and Ethylbenzene
Compound | Boiling Point (°C) | Density (g/cm³) | Melting Point (°C) |
---|---|---|---|
o-Xylene | 144.4 | 0.880 | -25.2 |
m-Xylene | 139.1 | 0.864 | -47.9 |
p-Xylene | 138.4 | 0.861 | 13.3 |
Ethylbenzene | 136.2 | 0.867 | -95.0 |
- Boiling Points : this compound has a higher boiling point than m- and p-xylene due to reduced symmetry and stronger intermolecular interactions .
- Reactivity : this compound exhibits lower C–C bond order (1.166) compared to m-xylene (1.441) and p-xylene (1.443), leading to weaker bonds and higher reactivity in π-complexation processes .
Chemical Reactivity and Adsorption
- Adsorption Selectivity :
- Metal-organic frameworks (MOFs) like Co₂(dobdc) preferentially adsorb this compound over other isomers due to stronger interactions with cobalt(II) centers .
- Activated carbon adsorbs this compound less efficiently than toluene or naphthalene due to its larger molecular size and lower hydrophobicity .
- Silica-based sulfonic acid materials modified with aluminum ions show enhanced this compound adsorption capacity (up to 95% recovery) via acid-base interactions .
Table 2: Adsorption Capacities of Aromatics on Activated Carbon
Compound | Adsorption Capacity (mg/g) |
---|---|
Toluene | 320 |
Naphthalene | 310 |
This compound | 280 |
Ethylbenzene | 260 |
Data from single-compound batch tests at 20°C .
Environmental Behavior and Detection
- Air Quality : this compound and benzene show correlated concentration trends in urban environments, with declines observed during reduced industrial activity (e.g., COVID-19 lockdowns) .
- Analytical Differentiation: Chromatography: this compound elutes faster than m- and p-xylene on porous graphitic carbon (PGC) columns due to stronger π–π interactions . Sensors: MOF-based "e-nose" sensors detect this compound via fluorescence shifts (e.g., NUS-40 MOF shows a red shift specific to this compound) .
Biological Activity
o-Xylene, an aromatic hydrocarbon belonging to the xylene isomer family, has garnered attention due to its diverse biological activities and potential health effects. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, toxicological effects, and implications for human health based on various studies and case reports.
This compound (C₈H₁₀) is a colorless liquid with a sweet odor, commonly found in petroleum and coal tar. It is used extensively in the production of plastics, synthetic fibers, and as a solvent in various industrial applications. Due to its widespread use, this compound is often detected in environmental samples and can be a significant pollutant.
Enzymatic Activity
Recent research has highlighted the enzymatic capabilities of this compound through the action of specific monooxygenases. The Toluene this compound Monooxygenase (ToMO) from Pseudomonas sp. OX1 has been shown to hydroxylate this compound effectively, producing various hydroxylated derivatives. These derivatives exhibit promising antioxidant properties, which were evaluated using the DPPH assay on rat cardiomyoblast cell lines (H9c2) under oxidative stress conditions induced by sodium arsenite. The findings indicate that these hydroxylated products may offer protective effects against oxidative damage, suggesting their potential use in therapeutic applications .
Toxicological Effects
The biological activity of this compound is not limited to enzymatic interactions; it also encompasses significant toxicological implications. Exposure to high concentrations of this compound has been associated with various neurotoxic effects. For instance:
- Neurotoxicity : Studies have reported that acute exposure to concentrations around 2,000 ppm can lead to alterations in brain enzyme activities and neurotransmitter levels. Chronic exposure has been linked to behavioral changes, motor incoordination, and sensory deficits .
- Hematological Changes : Research indicates that exposure to this compound can cause significant alterations in blood parameters. For example, one study noted a decrease in erythrocyte counts and hemoglobin levels alongside an increase in leukocyte counts following intermittent exposure .
- Reproductive Toxicity : In animal studies, this compound exposure resulted in adverse effects on ovarian tissue, including increased malondialdehyde (MDA) levels and decreased superoxide dismutase (SOD) activity, suggesting oxidative stress within reproductive tissues .
Occupational Exposure
A notable case study involved two workers exposed to high levels of xylene during their employment. Both individuals exhibited severe neurological symptoms, including numbness and weakness leading to paraplegia after prolonged exposure without adequate ventilation or protective measures. This highlights the potential for severe health consequences from occupational exposure to xylene derivatives .
Environmental Impact
The Royal Hospital's xylene recycling program serves as a case study demonstrating the environmental implications of xylene use. By implementing a recycling strategy for xylene waste, the hospital significantly reduced hazardous waste volumes and associated costs while promoting sustainable practices .
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Study | Findings | Implications |
---|---|---|
Donadio et al., 2015 | Hydroxylated derivatives from ToMO exhibit antioxidant properties | Potential therapeutic applications |
Ghosh et al., 1987 | Acute exposure leads to changes in brain enzyme activities | Neurotoxic potential |
Wei et al., 2011 | Adverse effects on ovarian tissue observed with increased MDA levels | Reproductive toxicity |
Case Study on occupational exposure | Severe neurological symptoms leading to paraplegia due to high xylene exposure | Occupational health risks |
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling o-xylene in laboratory settings?
this compound is a flammable and toxic compound requiring strict safety measures. Use 12–15 mil butyl rubber gloves for direct chemical contact (breakthrough time >4 hours) and ensure ventilation to minimize vapor exposure . In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for several minutes . Store away from ignition sources and maintain electrostatic discharge controls . OSHA guidelines recommend workplace exposure limits of 100 ppm (8-hour TWA) and 150 ppm (short-term) .
Q. What analytical methods are recommended for detecting this compound in environmental samples?
Gas chromatography with flame ionization detection (GC/FID) is widely used for this compound quantification in drinking water, achieving a detection limit of 2 μg/L and recovery rates of 80–96% . For biological matrices like urine, acidification followed by ethyl acetate extraction and GC/FID yields recoveries of 79–95% for metabolites . Ensure method validation using reference standards (e.g., Sigma-Aldrich’s this compound for spectroscopy) .
Q. How can this compound degradation be experimentally studied under simulated environmental conditions?
A quartz reactor with a 20W UV lamp (254 nm wavelength) and ozone generator can degrade this compound vapor. Combined UV/ozone treatment for 3 hours achieves >80% degradation, following first-order kinetics (rate constants: 0.012–0.025 min⁻¹) . Monitor degradation products via GC-MS to validate reaction pathways .
Advanced Research Questions
Q. How do catalyst formulations influence the low-temperature oxidation efficiency of this compound?
Noble metal catalysts (e.g., Ag/OMS-2) achieve 90% this compound conversion (T90) at <190°C, while non-noble catalysts like CoCeOx require higher temperatures (T90 = 275°C). Space velocity (SV) impacts performance: Ag/OMS-2 at 6,000 h⁻¹ outperforms MnO2 (SV = 10,000 mL/g) . Optimize catalyst supports (e.g., perovskite oxides) to enhance active-site accessibility and reduce deactivation .
Q. What thermodynamic models are available for predicting this compound behavior in mixed solvent systems?
Helmholtz-energy-based equations of state (EoS) model this compound’s liquid-phase density with 0.1% uncertainty and vapor pressure with 0.5% accuracy above the boiling point . For binary mixtures (e.g., this compound/DMF), Redlich-Kister equations correlate excess molar volume (ΔVᴱ) and viscosity deviations (Δη), revealing hydrogen-bonding interactions . Experimental ΔVᴱ values range from -0.29 to +0.49 cm³/mol at 293–323 K .
Q. How can contradictions in enzyme inhibition studies involving this compound be resolved?
Studies linking this compound to enzyme activity often lack technical rigor (e.g., inadequate replication details or statistical analysis) . Address discrepancies by standardizing exposure protocols (e.g., controlled vapor concentrations via real-time monitors like VOC72e ) and validating biomarkers (e.g., urinary methylhippuric acid levels) . Cross-reference with molecular dynamics simulations to clarify adsorption-driven inhibition mechanisms .
Properties
IUPAC Name |
1,2-xylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNGGLPUBDAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10, Array | |
Record name | O-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9182 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021807 | |
Record name | o-Xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |
Record name | O-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9182 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzene, 1,2-dimethyl- | |
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Record name | o-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
289 to 293 °F at 760 mmHg (NTP, 1992), 144 °C, 292 °F | |
Record name | O-XYLENE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
63 °F (NTP, 1992), 32 °C c.c., 90 °F | |
Record name | O-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9182 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NTP, 1992), Solubility in water: none, 0.02% | |
Record name | O-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9182 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.88, 0.88 | |
Record name | O-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9182 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7 | |
Record name | O-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9182 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
10 mmHg at 89.8 °F (NTP, 1992), Vapor pressure, kPa at 20 °C: 0.7, 7 mmHg | |
Record name | O-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9182 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | o-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS No. |
95-47-6 | |
Record name | O-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9182 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | o-Xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-XYLENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | o-Xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-XYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2474E14QP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | o-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/ZE256250.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-13 to -9 °F (NTP, 1992), -25 °C, -13 °F | |
Record name | O-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9182 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | o-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.